2-Decanol

Catalog No.
S525361
CAS No.
1120-06-5
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Decanol

2-Decanol (CAS 1120-06-5) solves extraction challenges where 1-decanol solidifies in cold conditions or 2-octanol co-extracts polar impurities, degrading yield. Key advantages:

  • Melting point -6 to -4 °C enables sub-ambient liquid-liquid extraction without crystallization, ensuring continuous flow.
  • Secondary hydroxyl group yields higher rare earth separation factors vs. primary alcohol diluents in TODGA-based systems.
  • Low distribution coefficient for short-chain polar organics minimizes co-extraction of ethanol, improving purity.

Supplied as ≥98% pure liquid, ambient shipping, ready for scale-up.

CAS Number

1120-06-5

Product Name

2-Decanol

IUPAC Name

decan-2-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3

InChI Key

ACUZDYFTRHEKOS-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Decan-2-ol; 2-Hydroxydecane; AI3-11545; EINECS 214-296-6; NSC 67349.

Canonical SMILES

CCCCCCCCC(C)O

Isomeric SMILES

CCCCCCCC[C@@H](C)O

The exact mass of the compound 2-Decanol is 158.1671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 g, 25 ml, 100 ml

2-Decanol is a branched, ten-carbon secondary alcohol widely utilized as a specialized solvent, extraction diluent, and chemical intermediate. Unlike its linear primary counterpart, 1-decanol, the steric hindrance and altered intermolecular hydrogen bonding profile of the C2 hydroxyl group impart a distinct thermal and solvating signature. Operating as a clear, colorless liquid at room temperature, 2-decanol features a boiling point of 211 °C and a melting point between -6 °C and -4 °C, making it highly processable across a broad temperature range . Its hydrophobic C10 tail combined with the secondary hydroxyl group yields an optimized balance of low water solubility, reduced viscosity, and specific phase-partitioning behavior. These properties make it a high-value selection for liquid-liquid extraction (LLE), supercritical fluid fractionation, and organic synthesis workflows where precise control over solvent removability, phase separation, and target selectivity is critical.

Research Fit

Isomer Type Secondary alcohol (C-2 hydroxyl) distinct from primary 1-decanol
Key Behavior Supercooled liquid range supports low-temperature formulation research
Biological Profile Reported nematicidal attractant and pediculicidal activity contexts

Substituting 2-decanol with generic in-class alternatives like 1-decanol or 2-octanol introduces significant operational compromises in both thermal processing and extraction efficiency. Replacing 2-decanol with 1-decanol results in a higher melting point (6.4 °C), creating a risk of crystallization and line-clogging in sub-ambient or cold-room processes, alongside a higher boiling point that demands greater energy expenditure for post-reaction solvent removal . Conversely, substituting with a shorter-chain secondary alcohol like 2-octanol alters the partition coefficient, drastically increasing the co-extraction of short-chain polar impurities (such as ethanol) during biphasic separations [1]. Furthermore, in specialized applications such as supercritical CO2 extraction or hydrometallurgical metal recovery, the specific steric environment of 2-decanol provides more favorable phase transition pressures and separation factors that primary alcohols cannot replicate, meaning a generic substitution directly degrades yield, purity, and process economics.

Substitution Risk

Phase Behavior

Melting point and thermal hysteresis differ from 1-decanol; generic decanol may not replicate low-temperature fluidity.

Biological Activity

Enzymatic substrate specificity and nematicidal attractant profile are isomer-dependent; other decanol isomers may not show same pathway utilization.

Handling Safety

Flash point differs from 1-decanol; safety protocols may require review when substituting.

Thermal Advantages Over 1-Decanol

The structural branching of 2-decanol reduces the effectiveness of intermolecular van der Waals forces compared to linear 1-decanol. This results in a boiling point of 211 °C for 2-decanol versus approximately 233 °C for 1-decanol, and a melting point of -6 to -4 °C versus 6.4 °C.

Evidence DimensionBoiling Point and Melting Point
Target Compound DataBP 211 °C; MP -6 to -4 °C
Comparator Or Baseline1-Decanol (BP ~233 °C; MP 6.4 °C)
Quantified Difference22 °C lower boiling point and >10 °C lower melting point
ConditionsStandard atmospheric pressure

Enables significantly easier post-reaction solvent distillation and ensures the solvent remains liquid in sub-ambient cooling processes without the risk of crystallization.

Tm & Hysteresis vs 1-Decanol
Head-to-head
2-Decanol
Tm = -2.5°C
Hysteresis ≈ 20°C
1-Decanol
Tm = 6.3°C
Hysteresis = 1-2°C
Supports low-temperature formulation selection
Supercooled liquid state over ~20°C range; review for sub-zero applications

Enhanced Solubility in Supercritical CO2

In supercritical CO2 fractionation systems, the position of the hydroxyl group significantly influences solubility. 2-Decanol exhibits a lower phase transition pressure than 1-decanol, indicating higher solubility in the supercritical solvent [1].

Evidence DimensionPhase transition pressure in scCO2
Target Compound DataLower phase transition pressure
Comparator Or Baseline1-Decanol (Higher phase transition pressure)
Quantified DifferencePhase transition pressures decrease in the order 1-decanol > 2-decanol
ConditionsSupercritical CO2 at 308 K to 348 K

Lowers the required operating pressure for supercritical fluid extraction, reducing equipment stress and energy consumption in industrial fractionation.

Flash Point vs 1-Decanol
Cross-study comparable
2-Decanol
85°C (closed cup)
1-Decanol
107°C (closed cup)
Safety protocol review for handling
Lower flash point may require stricter measures; verify local regulations

Higher Separation Factors in Hydrometallurgy

When used as a diluent in liquid-liquid extraction systems (such as with TODGA extractants), secondary alcohols provide distinct selectivity advantages over primary alcohols. Studies demonstrate that secondary alcohols yield higher separation factors for target metal ions (e.g., Eu3+/Am3+) across all carbon chain lengths compared to primary alcohols [1].

Evidence DimensionSeparation factor for metal ion extraction
Target Compound DataHigher separation factors (Secondary alcohol class)
Comparator Or BaselinePrimary alcohols (Lower separation factors)
Quantified DifferenceStatistically significant increase in separation factor for secondary alcohols
ConditionsTODGA extractant in nitric acid medium

Maximizes the purity of high-value target metals during complex hydrometallurgical recovery or nuclear waste partitioning workflows.

Pediculicidal LC50 vs 1-Decanol
Head-to-head
2-Decanol
LC50 = 37 mmol/l
1-Decanol
LC50 = 35 mmol/l
Comparable activity in pediculicide research
Slightly less potent; solubility/odor profile may differ in formulation context

Polar Impurity Rejection vs. 2-Octanol

The longer C10 chain of 2-decanol provides a stronger hydrophobic barrier against short-chain polar molecules compared to C8 analogs. In aqueous-organic extraction systems, the equilibrium distribution coefficient (KDE) for ethanol is 0.0172 for 2-decanol, compared to 0.112 for 2-octanol [1].

Evidence DimensionEquilibrium distribution coefficient for ethanol (KDE)
Target Compound DataKDE = 0.0172
Comparator Or Baseline2-Octanol (KDE = 0.112)
Quantified Difference84.6% lower distribution coefficient for ethanol
ConditionsAqueous-organic biphasic extraction at 33 °C

Ensures enhanced rejection of polar impurities or co-solvents into the aqueous phase when extracting highly hydrophobic target molecules.

Nematicidal Attractant Profile
Head-to-head
Contact activity (+), Fumigant activity (+), Chemotaxis response (attractant)
Attractant profile supports trap-formulation studies
Differs from repellent analogs; review chemotaxis response in target model
Biodegradation Efficiency
Supporting evidence
>95% conversion in 20h
Supports pathway substrate research
Engineered E. coli pathway context; review bioprocess applicability
LogP & Solubility vs 1-Decanol
Data to verify
LogP ~3.74 (est.), Water solubility ~151.8 mg/L
May influence partitioning in formulation studies
Estimated values; method-dependent comparison, verify for critical decisions

Sub-Ambient Organic Synthesis

Due to its melting point of -6 to -4 °C, 2-decanol is a highly effective solvent for temperature-sensitive organic reactions requiring sub-ambient cooling, where 1-decanol would freeze and disrupt mass transfer.

Supercritical Fluid Fractionation

Utilized as a co-solvent or target in scCO2 extraction processes, where its lower phase transition pressure compared to primary alcohols enables more energy-efficient, lower-pressure operations [1].

Hydrometallurgical Metal Recovery

Deployed as a specialized diluent in liquid-liquid extraction (e.g., with TODGA) for the separation of rare earth elements or actinides, leveraging the secondary hydroxyl group to achieve higher separation factors than primary alcohol diluents [2].

Selective Hydrophobic Extraction

Applied in biphasic extraction workflows where the exclusion of short-chain polar organics (like ethanol) is critical, utilizing its low distribution coefficient compared to shorter-chain alcohols like 2-octanol [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-temperature lubricant & fluid research
Liquid range and thermal hysteresis
Sub-zero fluidity and stability testing
Attract-and-kill nematicide formulation research
Nematicidal attractant profile
Chemotaxis response and nematicidal activity in model systems
Alkane degradation pathway & biocatalysis research
Secondary alcohol substrate specificity
Sub-terminal oxidation pathway utilization and bioconversion efficiency

Physical Description

Clear colorless liquid; [Aldrich MSDS]

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.167065321 Da

Monoisotopic Mass

158.167065321 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SLY85BY3SS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-06-5

Wikipedia

2-decanol
1: Perrakis A, Antoniadou-Vyza E, Tsitsa P, Lamzin VS, Wilson KS, Hamodrakas SJ. Molecular, crystal and solution structure of a beta-cyclodextrin complex with the bromide salt of 2-(3-dimethylaminopropyl)tricyclo[3.3.1.1(3,7)]decan-2-ol, a potent antimicrobial drug. Carbohydr Res. 1999 Apr 30;317(1-4):19-28. PubMed PMID: 10498440.

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